Thian-2-ol

Self-assembled monolayers Surface functionalization Biosensor fabrication

Researchers requiring aldehyde-terminated self-assembled monolayers (SAMs) on gold often face complex, multi-step protocols requiring harsh activation reagents. Thian-2-ol directly solves this via its unique ring-chain equilibrium, spontaneously forming an aldehyde-functionalized surface upon simple immersion. - Enables one-step, reagent-free aldehyde SAM formation on gold from ethanolic solution. - Validated for immobilizing primary amines, enzymes, and dendrimers in biosensor construction. - Supplied as a low-melting solid for precise gravimetric dispensing and long-term stability. This isomer is functionally unique; the 4-ol analog cannot form aldehyde-terminated SAMs.

Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
CAS No. 14711-63-8
Cat. No. B043820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThian-2-ol
CAS14711-63-8
SynonymsHPMS;  Tetrahydro-2H-thiopyran-2-ol; 
Molecular FormulaC5H10OS
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESC1CCSC(C1)O
InChIInChI=1S/C5H10OS/c6-5-3-1-2-4-7-5/h5-6H,1-4H2
InChIKeyLYNLMSYCBSCQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thian-2-ol Identity and Procurement Baseline


Thian-2-ol (2-hydroxypentamethylene sulfide, tetrahydro-2H-thiopyran-2-ol) is a six-membered saturated sulfur heterocycle bearing a hydroxyl group at the 2-position. It exists as a cyclic hemithioacetal in dynamic equilibrium with its open-chain 5-mercaptopentanal isomer [1]. This equilibrium enables spontaneous formation of an aldehyde-terminated self-assembled monolayer (SAM) on gold surfaces, a property not shared by other thiopyran alcohols [1]. The compound is a white low-melting solid (mp 50–52 °C) with calculated LogP 0.99 and pKa ~14.03 [2]. It is supplied primarily as a research chemical for surface functionalization and biosensor construction.

Why Thiopyran Alcohols Cannot Be Interchanged


Thian-2-ol is frequently confused with other hydroxylated thiopyrans, particularly thian-4-ol (tetrahydro-2H-thiopyran-4-ol, CAS 29683-23-6). However, the position of the hydroxyl group is functionally decisive. Only the 2-hydroxy isomer can ring-open to expose a terminal thiolate that chemisorbs onto gold, generating an aldehyde-functionalized surface without additional activation reagents [1]. Thian-4-ol lacks this equilibrium entirely and cannot form an aldehyde-terminated SAM. Consequently, protocols developed for thian-2-ol in biosensor fabrication, surface patterning, or amine-immobilization workflows cannot be executed with the 4-ol analog. Substitution without supporting head-to-head performance data risks complete loss of surface functionality.

Quantitative Differentiation vs. Closest Analogs


Aldehyde-Terminated SAM Formation on Gold

Thian-2-ol spontaneously forms an aldehyde-terminated self-assembled monolayer (SAM) on clean gold surfaces via the thiolate generated from its ring-opened isomer, without requiring coupling reagents [1]. The monolayer is fully formed after 3 hours of exposure, as confirmed by identical grazing-angle FTIR spectra for deposition times from 3 to 12 hours [1]. The resulting aldehyde surface covalently binds amine-containing molecules through imine formation, demonstrated with primary alkylamines (C₁₀–C₁₃) and with G4-NH₂ PAMAM dendrimers for avidin–biotin biosensor construction [1][2]. In contrast, thian-4-ol (CAS 29683-23-6) cannot undergo ring-opening to expose a thiol and does not form a SAM on gold under any reported conditions; no literature exists describing SAM formation from thian-4-ol [1].

Self-assembled monolayers Surface functionalization Biosensor fabrication

Hydroxyl Acidity Comparison

Thian-2-ol has a calculated acid dissociation constant (pKa) of 14.03 [1], while the isomeric thian-4-ol has a predicted pKa of 14.56 ± 0.20 . The difference of approximately 0.53 pKa units corresponds to thian-2-ol being roughly 3.4-fold more acidic than thian-4-ol. This elevated acidity arises from the electron-withdrawing inductive effect of the adjacent ring sulfur, which stabilizes the alkoxide conjugate base more effectively at the 2-position than at the 4-position. In practical terms, thian-2-ol undergoes deprotonation under mildly basic conditions where thian-4-ol remains largely protonated, affecting nucleophilicity, solubility in aqueous base, and reaction outcomes in alkylation or acylation protocols.

Acid-base chemistry Deprotonation Reactivity prediction

Lipophilicity Comparison

Thian-2-ol has a calculated LogP of 0.99 [1], indicating modest lipophilicity. The corresponding ketone analog, thian-2-one (tetrahydro-2H-thiopyran-2-one, CAS 1003-42-5), has an ACD/LogP of 1.16 and an estimated Log Kow of 1.09 . The difference of –0.10 to –0.20 LogP units reflects the replacement of the carbonyl oxygen with a hydroxyl group, slightly increasing polarity. For procurement decisions in medicinal chemistry or agrochemical lead optimization, this lipophilicity difference is material: a LogP shift of 0.2 units can alter predicted membrane permeability, protein binding, and metabolic clearance profiles in early-stage screening cascades.

Lipophilicity Partition coefficient Bioavailability prediction

Procurement Cost Efficiency

Thian-2-ol (HPMS) is priced at $285.90 for 10 mg ($28.59/mg) from Aladdin Scientific , reflecting its specialized application as a SAM precursor. In contrast, the isomer thian-4-ol is available at $150.52 for 1 g ($0.15/mg) from TCI America , representing a cost difference of approximately 190-fold on a per-milligram basis. This price differential is justified by thian-2-ol's unique SAM-forming capability; for applications not requiring surface functionalization (e.g., simple building-block chemistry where either isomer may suffice), the 4-ol offers a much lower cost barrier. However, for SAM-based applications, no cheaper substitute exists that delivers aldehyde-terminated monolayers without additional activation chemistry.

Procurement economics Cost comparison Research budgeting

Physical State and Purification

Thian-2-ol is a white low-melting solid with a melting point of 50–52 °C , while the corresponding ketone, thian-2-one, is a liquid at room temperature with a boiling point of 219.5 ± 9.0 °C at 760 mmHg . This difference in physical state dictates distinct purification strategies: thian-2-ol is purified by crystallization or low-temperature recrystallization, whereas thian-2-one is amenable to fractional distillation under reduced pressure. For laboratories equipped with standard distillation apparatus, the ketone may be more convenient to purify at scale; conversely, the solid alcohol form offers advantages in storage stability and precise weighing for small-scale reactions. The solid state also simplifies shipping and long-term storage at –20 °C, as recommended by suppliers .

Physical form Purification method Handling

Biosensor Functional Performance

Gold surfaces functionalized with thian-2-ol (HPMS)-derived aldehyde-terminated SAMs were used to construct amine-terminated PAMAM dendrimer layers, which were subsequently biotinylated and exposed to avidin [1]. FT-IRRAS monitoring of each fabrication step confirmed successful covalent immobilization with high binding capacity and specificity for avidin, with non-specific adsorption assessed using biotin-saturated avidin controls [1]. Co-adsorption of 6-mercapto-1-hexanol as a diluent during SAM formation further improved binding capacity and specificity [1]. This application demonstrates that thian-2-ol is not merely a SAM precursor but enables functional biosensor interfaces with validated protein-recognition performance—a capability no other thiopyran alcohol has demonstrated.

Biosensor Avidin-biotin FT-IRRAS Surface characterization

Best-Validated Application Scenarios


Aldehyde-Functionalized Gold Surfaces

Thian-2-ol is the reagent of choice for generating aldehyde-terminated SAMs on gold without coupling agents. Immersion of clean gold substrates in ethanolic HPMS solution (1–10 mM) for ≥3 h yields a fully formed monolayer that covalently binds primary amines through imine linkages [1]. This protocol has been validated with alkylamines (C₁₀–C₁₃) and with amine-terminated dendrimers, and is directly applicable to enzyme, antibody, or oligonucleotide immobilization on electrode surfaces [1][2].

Dendrimer-Mediated Avidin–Biotin Biosensor

HPMS-derived aldehyde SAMs serve as the foundation for constructing amine-terminated PAMAM dendrimer layers, which after biotinylation exhibit high-capacity, specific avidin binding [2]. This validated workflow enables development of label-free biosensors for biotinylated targets, with surface quality monitored at each step by FT-IRRAS [2].

2-Position Reactivity in Heterocycle Synthesis

The enhanced acidity of the 2-hydroxyl group (pKa 14.03 vs. 14.56 for the 4-isomer) makes thian-2-ol a more reactive nucleophile under mildly basic conditions [3]. This property is advantageous in alkylation, acylation, and glycosylation reactions where selective O-functionalization at the 2-position is desired.

Crystallization-Friendly Solid-Phase Handling

With a melting point of 50–52 °C, thian-2-ol is a low-melting solid that can be purified by crystallization and conveniently stored at –20 °C . This contrasts with the liquid ketone analog thian-2-one (bp 219.5 °C), making thian-2-ol preferable for laboratories requiring precise gravimetric dispensing and long-term solid-state stability .

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